3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-14-20(23-24-17-5-3-4-6-19(17)30-23)21(28)15-7-8-18(27)16(22(15)29-14)13-26-11-9-25(2)10-12-26/h3-8,27H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWPKUFFCSSKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phorbol 12-phenylacetate 13-acetate 20-homovanillate is synthesized through a series of chemical reactions involving the modification of the phorbol backbone. The synthesis typically involves esterification and acetylation reactions. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
The production process involves stringent purification steps to ensure high purity, typically greater than 98%, as verified by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its:
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7-Hydroxyl group : Participates in alkylation, acylation, or sulfonation.
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Piperazinylmethyl group : Undergoes quaternization or nucleophilic substitution.
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Benzothiazole ring : Stabilizes π-π stacking in biological targets .
Table 2: Observed Reactivity in Analogous Compounds
Biological Interaction Mechanisms
While not a direct chemical reaction, the compound’s interactions with biological targets involve:
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Hydrogen bonding : The 7-hydroxyl and benzothiazole nitrogen form bonds with kinase residues (e.g., Asn 89, Thr 91 in ATR kinase) .
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π-π stacking : Benzothiazole interacts with hydrophobic pockets (e.g., Trp 87 in ATR) .
Table 3: Molecular Docking Results (Analog 7h)
| Target Residue | Interaction Type | Bond Distance (Å) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Asn 89 | Hydrogen bond | 1.90 | -3.4 |
| Trp 87 | π-π stacking | 4.00 | -3.4 |
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Several studies have reported the anticancer properties of this compound. It acts as an inhibitor of specific enzymes involved in cancer progression, such as ubiquitin-protein ligases. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses broad-spectrum activity against both gram-positive and gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This table summarizes findings from various studies indicating the effectiveness of the compound against different pathogens.
Neuroprotective Effects
Recent investigations have suggested neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to modulate pathways related to oxidative stress and inflammation, which are critical in conditions such as Alzheimer's disease.
Case Study:
A study conducted on transgenic mice models showed that treatment with this compound led to a significant reduction in amyloid-beta plaque formation, a hallmark of Alzheimer's disease. Behavioral tests indicated improved cognitive function compared to untreated controls .
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes that yield derivatives with enhanced biological activities. For instance, modifications at the piperazine moiety have led to compounds with improved potency against cancer cell lines.
Synthesis Overview:
- Step 1: Reaction of 3-hydroxynaphthalene-2-carboxylic acid with 2-aminothiophenol.
- Step 2: Formation of the final product through a reaction involving phenyl chlorothionocarbonate and a piperazine derivative.
Mechanism of Action
Phorbol 12-phenylacetate 13-acetate 20-homovanillate exerts its effects by binding to the TRPV1 receptor. This binding induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways. The compound’s ability to induce apoptosis in cancer cells is thought to be mediated through a TRPV1-independent mechanism, involving the disruption of cellular processes .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Biological Activity
The compound 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one (CAS No. 384362-45-2) is a synthetic derivative of chromenone that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article reviews the existing literature on its biological activity, highlighting key findings from various studies.
- Molecular Formula : C22H20N2O4S
- Molecular Weight : 408.47 g/mol
- Structure : The compound features a chromenone backbone substituted with a benzo[d]thiazole moiety and a piperazine group, contributing to its biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | 31.25 - 125 μM |
| Pseudomonas aeruginosa | >125 μM |
The compound demonstrated bactericidal effects, inhibiting protein synthesis and disrupting nucleic acid production pathways, which are critical for bacterial survival .
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 10.0 |
| HeLa (cervical cancer) | 15.5 |
| A549 (lung cancer) | 12.3 |
The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, leading to inhibited proliferation of cancer cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Antibacterial Efficacy Study : A study published in MDPI evaluated the antibacterial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it reduced biofilm formation by up to 90%, outperforming standard antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : In a comparative study involving various synthesized derivatives, this compound showed superior cytotoxicity against MCF-7 cells compared to other analogs, indicating its potential as a lead compound in anticancer drug development .
Q & A
Q. What synthetic methodologies are reported for constructing the chromen-4-one core with fused benzothiazole and piperazine substituents?
The synthesis typically involves multi-step reactions, such as:
- Thiazole ring formation : Condensation of substituted aldehydes with thiourea derivatives under acidic conditions (e.g., using 1,4-dioxane and piperidine as catalysts) .
- Piperazine functionalization : Alkylation or Mannich reactions to introduce the 4-methylpiperazine group at the C-8 position. For example, reacting intermediates with 4-methylpiperazine in the presence of formaldehyde under reflux .
- Purification : Recrystallization from solvents like ethanol or DMF/EtOH mixtures, monitored via TLC .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- X-ray crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used to refine crystal structures .
- Spectroscopy : H NMR (e.g., δ 1.69–1.75 ppm for CH groups in tetrahydrobenzo[b]thiophene derivatives) and LC-MS to verify molecular weight and functional groups .
- Chromatography : Column chromatography (silica gel) and HPLC for purity assessment (>95% by area normalization) .
Q. What in vitro models are used to evaluate the compound’s cytotoxic activity, and how are experimental controls standardized?
- Cell lines : Human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) cultured in RPMI-1640 medium with 5% FBS and antibiotics .
- Assay protocols : SRB (sulforhodamine B) assays with CHS-828 as a reference compound. Vehicle controls (0.5% DMSO) ensure solvent effects are negligible .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, PCM) predict the compound’s electronic properties and solvent interactions?
- Density-functional theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps using software like Gaussian, referencing the Colle-Salvetti correlation-energy formula to model electron density .
- Polarizable continuum model (PCM) : Simulate solvation effects in isotropic/anotropic media (e.g., water, DMSO) to predict solubility and reactivity .
Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?
- Dose-response normalization : Compare IC values relative to control compounds (e.g., CHS-828) and account for cell line heterogeneity (e.g., metabolic activity in gastric vs. liver cancer models) .
- Statistical rigor : Use inferential statistics (ANOVA, t-tests) and iterative data validation to address outliers, as emphasized in qualitative research frameworks .
Q. How is the structure-activity relationship (SAR) explored for modifications to the piperazine or benzothiazole moieties?
- Piperazine substitution : Replace 4-methylpiperazine with analogues (e.g., 1-acetyl-4-phenylpiperazine) to assess impact on solubility and target binding .
- Benzothiazole optimization : Introduce electron-withdrawing groups (e.g., nitro) at C-7 or C-8 to enhance π-π stacking with biological targets .
Q. What methodologies validate the compound’s selectivity between cancerous and normal cells?
- Dual assays : Parallel testing on WI-38 fibroblasts and cancer cells to calculate selectivity indices (SI = IC/IC). SI >3 indicates therapeutic potential .
- Mechanistic profiling : Western blotting for apoptosis markers (e.g., caspase-3) and flow cytometry to distinguish cytostatic vs. cytotoxic effects .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
